Boc-Asn-Gly-OEt
Overview
Description
Ethyl 2-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate: It comprises the amino acids asparagine and glycine, protected at the N-terminus by a tert-butyloxycarbonyl group and at the C-terminus by an ethyl ester group. These protecting groups serve to prevent unwanted side reactions during peptide synthesis and can be removed selectively under specific conditions.
Mechanism of Action
Target of Action
Boc-Asn-Gly-OEt is a biochemical compound used in proteomics research Similar compounds, such as boc-gly-pro, have been shown to target fibroblast activation protein (fap), a serine protease overexpressed on the surface of tumor-associated fibroblasts .
Mode of Action
For instance, Boc-Gly-Pro, a similar compound, is recognized and cleaved by FAP when attached to a drug molecule . This suggests that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Based on the known targets of similar compounds, it can be hypothesized that this compound may influence pathways related to fibroblast activation and tumor growth .
Pharmacokinetics
It is known that the compound should be stored at 2-8 °c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.
Result of Action
For instance, Boc-Gly-Pro-annonaceous acetogenin prodrugs have shown high potency to inhibit the growth of various cancer cell lines .
Action Environment
It is known that the compound should be stored at 2-8 °c , suggesting that temperature could be a significant environmental factor affecting its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Boc-Asn-Gly-OEt plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . The compound’s structure allows it to act as a substrate for these enzymes, enabling the synthesis of specific peptides. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, contributing to its stability and functionality in biochemical assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain signaling pathways by acting as a competitive inhibitor or activator of specific enzymes . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cellular metabolism and other critical functions . The compound’s impact on cell function highlights its potential as a valuable tool in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can result in changes in enzyme conformation, affecting their function and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects are often related to the compound’s ability to modulate enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse reactions . Studies have shown that there is a threshold effect, where the compound’s impact on cellular and biochemical processes becomes more pronounced at specific concentrations . It is essential to carefully control the dosage to avoid potential toxic effects and ensure the desired outcomes in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the production and consumption of metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions help to localize the compound to particular cellular compartments, where it can exert its effects on biochemical and cellular processes . The compound’s distribution is crucial for its functionality, as it ensures that this compound reaches its target sites within the cell.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with the appropriate biomolecules and participate in relevant biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the N-terminus of glycine: Glycine ethyl ester is reacted with di-tert-butyl dicarbonate to introduce the tert-butyloxycarbonyl protecting group, yielding Boc-Gly-OEt.
Coupling of Boc-Gly-OEt with asparagine: Boc-Gly-OEt is activated using a coupling reagent such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole and then reacted with asparagine, resulting in the formation of the dipeptide Boc-Asn-Gly-OEt.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the use of high-purity reagents, controlled reaction conditions, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The tert-butyloxycarbonyl and ethyl ester protecting groups can be selectively removed under specific conditions.
Peptide Bond Formation: The deprotected Asn-Gly-OEt can be further coupled with other amino acids or peptides to synthesize larger peptides using standard coupling reagents like dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.
Transesterification: In the presence of methanol and calcium ions, Boc-Asn-Gly-OEt can undergo transesterification, leading to the formation of the corresponding methyl ester.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for tert-butyloxycarbonyl group removal, basic hydrolysis for ethyl ester group removal.
Coupling Reagents: Dicyclohexylcarbodiimide, 1-hydroxybenzotriazole.
Major Products:
Deprotected Peptide: Asn-Gly-OEt after removal of protecting groups.
Extended Peptides: Larger peptides formed by coupling with other amino acids.
Methyl Ester: Formed through transesterification.
Scientific Research Applications
Boc-Asn-Gly-OEt is widely used in peptide chemistry research as a building block for the synthesis of larger peptides and proteins. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins, studying peptide structure, conformation, and reactivity.
Biology: Employed in the investigation of peptide-protein interactions, enzyme-substrate specificity, and protein folding mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of high-purity peptides for research and pharmaceutical purposes.
Comparison with Similar Compounds
Boc-Asn-Gly-OH: Similar structure but with a hydroxyl group instead of an ethyl ester group.
Boc-Asn-Gly-OMe: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Boc-Asn-Gly-OEt is unique due to its specific protecting groups, which provide stability during peptide synthesis and can be selectively removed under mild conditions. This makes it a valuable intermediate in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUCEFIHQRKEGS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427240 | |
Record name | Boc-Asn-Gly-OEt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211056-85-8 | |
Record name | Boc-Asn-Gly-OEt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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